molecular formula C12H16N2O2 B071951 Methyl 3-(piperazin-1-YL)benzoate CAS No. 179003-08-8

Methyl 3-(piperazin-1-YL)benzoate

Cat. No. B071951
M. Wt: 220.27 g/mol
InChI Key: SYCUTYNFOZSYJF-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-YL)benzoate is a chemical compound with the molecular formula C12H16N2O2 . It is a yellow to brown solid and has a molecular weight of 220.2681 dalton .


Synthesis Analysis

The synthesis of Methyl 3-(piperazin-1-YL)benzoate and its derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The InChI code for Methyl 3-(piperazin-1-YL)benzoate is 1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .


Physical And Chemical Properties Analysis

Methyl 3-(piperazin-1-YL)benzoate is a yellow to brown solid . Its InChI code is 1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .

Scientific Research Applications

  • Anti-tubercular Activity : A study by Naidu et al. (2016) synthesized and evaluated various benzo[d]isoxazole and indole-piperazine derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited moderate to very good anti-tubercular activity and were non-toxic against mouse macrophage cell lines (Naidu et al., 2016).

  • X-ray Crystallography : Little et al. (2008) conducted X-ray diffraction analysis of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related triazenes, providing insights into their molecular structures (Little et al., 2008).

  • Luminescent Properties and Photo-Induced Electron Transfer : Gan et al. (2003) studied naphthalimide model compounds with piperazine substituents, revealing fluorescence properties and photo-induced electron transfer, which could be useful in developing pH probes and studying the fluorescence quenching mechanism (Gan et al., 2003).

  • Bacterial Biofilm and MurB Inhibitors : Mekky & Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting potent antibacterial and cytotoxic activities, particularly against E. coli, S. aureus, and S. mutans. These compounds were also effective as biofilm inhibitors (Mekky & Sanad, 2020).

  • Optical Spectroscopic and Computational Studies : Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin, which is important for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2015).

  • Antiproliferative Effect on Human Leukemic Cells : Kumar et al. (2014) reported the synthesis and antiproliferative effects of 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells, providing insights into potential cancer treatments (Kumar et al., 2014).

Safety And Hazards

Methyl 3-(piperazin-1-YL)benzoate is a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The development of new analogs of bioactive heterocyclic compounds like Methyl 3-(piperazin-1-YL)benzoate is a major challenge in synthetic organic and medicinal chemistry . The compound and its derivatives have potential applications in drug discovery and development .

properties

IUPAC Name

methyl 3-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCUTYNFOZSYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596587
Record name Methyl 3-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperazin-1-YL)benzoate

CAS RN

179003-08-8
Record name Methyl 3-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture containing piperazine-1-carboxylic acid tert-butyl ester (400 mg, 2.16 mmol), 3-bromo-benzoic acid methyl ester (547 mg, 2.56 mmol), Pd(AcO) (32 mg, 0.14 mmol), 2-(di-t-butylphosphino)biphenyl (80 mg, 0.28 mmol) and sodium t-butoxide (400 mg, 4 mmol) in toluene (20 mL) was degassed with Ar. The reaction mixture was heated at 50 C for overnight. At the end of reaction, ethyl acetate was added and the mixture was filter through celite. After removal of solvent, TFA was added to the residue. The reaction mixture was stirred at ambient temperature for 1 hour. The excess TFA was removed under vacuum and the residue was purified using prep-HPLC to give desired product (250 mg, 37% yield for two steps) as TFA salt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
547 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(AcO)
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Cioffi, A Raja, P Muthuraman… - Journal of medicinal …, 2021 - ACS Publications
Dissociation of transthyretin (TTR) tetramers may lead to misfolding and aggregation of proamyloidogenic monomers, which underlies TTR amyloidosis (ATTR) pathophysiology. ATTR …
Number of citations: 4 pubs.acs.org

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